molecular formula C5H8ClNO2 B14677942 5-Methyl-1,3-oxazolidine-3-carbonyl chloride CAS No. 39885-53-5

5-Methyl-1,3-oxazolidine-3-carbonyl chloride

Cat. No.: B14677942
CAS No.: 39885-53-5
M. Wt: 149.57 g/mol
InChI Key: FOJYUUZLEVIJOY-UHFFFAOYSA-N
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Description

5-Methyl-1,3-oxazolidine-3-carbonyl chloride: is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Functionalized oxazolidines.

    Reduction: Amino alcohols.

    Substitution: Amides or esters.

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-oxazolidine-3-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Properties

CAS No.

39885-53-5

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

5-methyl-1,3-oxazolidine-3-carbonyl chloride

InChI

InChI=1S/C5H8ClNO2/c1-4-2-7(3-9-4)5(6)8/h4H,2-3H2,1H3

InChI Key

FOJYUUZLEVIJOY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CO1)C(=O)Cl

Origin of Product

United States

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